molecular formula C23H23N5O4 B6563038 N-(2,4-dimethoxyphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1021221-14-6

N-(2,4-dimethoxyphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6563038
CAS No.: 1021221-14-6
M. Wt: 433.5 g/mol
InChI Key: GZKMAVOAVWHMPN-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 4-position with a carboxamide group linked to a 2,4-dimethoxyphenyl moiety. The 1-position of the triazole is further functionalized with a 5-methyl-2-phenyl-1,3-oxazol-4-ylmethyl group.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-21(22(29)24-18-11-10-17(30-3)12-20(18)31-4)26-27-28(14)13-19-15(2)32-23(25-19)16-8-6-5-7-9-16/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKMAVOAVWHMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=C(OC(=N2)C3=CC=CC=C3)C)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring
  • An oxazole moiety
  • A dimethoxyphenyl substituent

This unique arrangement suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that related triazole derivatives exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-70.65Induction of apoptosis via p53 activation
2SK-MEL-22.41Cell cycle arrest at G0-G1 phase
3PANC-10.75Inhibition of HDAC activity

The compound's ability to induce apoptosis was linked to increased expression of p53 and cleavage of caspase-3 in MCF-7 cells .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies suggest that it may involve:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compound may disrupt normal cell cycle progression, particularly in cancerous cells.
  • Enzyme Inhibition : Preliminary data suggest potential inhibition of enzymes such as histone deacetylases (HDACs), which play a role in cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances activity.
  • Oxazole Influence : The oxazole moiety contributes to the overall biological profile by potentially enhancing binding affinity to target proteins.

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer properties. Among them, those with similar structural motifs to our compound showed promising results in vitro against various cancer cell lines .
  • Molecular Docking Studies : Computational studies indicated strong binding interactions between triazole derivatives and key cancer-associated proteins, suggesting a rational basis for their observed biological activities .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole and oxazole rings exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that triazole derivatives could effectively target cancer cell lines through specific mechanisms such as disrupting microtubule dynamics and inhibiting angiogenesis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it exhibits activity against various bacterial strains, including resistant strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

Anti-inflammatory Effects

Another promising application is in the realm of anti-inflammatory drugs. The compound has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and inflammatory bowel disease .

Polymer Chemistry

In materials science, this compound has potential applications in developing new polymeric materials. Its unique chemical structure allows it to act as a cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability .

Nanotechnology

The incorporation of this compound into nanomaterials has been explored for drug delivery systems. Its ability to form stable complexes with various drugs can facilitate targeted delivery and controlled release, improving therapeutic outcomes .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in specific cancer cell lines
Antimicrobial EfficacyEffective against resistant bacterial strains
Anti-inflammatory PropertiesModulation of inflammatory pathways
Polymer ApplicationsEnhanced mechanical properties in polymer composites

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Carboxamide Derivatives

Example 1: N-[4-(Diethylamino)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (47b)

  • Structural Differences: Lacks the 1,3-oxazole substituent and 2,4-dimethoxyphenyl group. Instead, it has a diethylaminophenyl group at the carboxamide position.
  • Synthesis : Uses HBTU/DIPEA-mediated coupling in DMF, yielding 78% after recrystallization (MeOH/H₂O). This contrasts with the EDCI/HOBt method used for pyrazole-carboxamides in .

Example 2 : N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide

  • Structural Differences : Replaces the oxazole with a thiadiazole ring, introducing sulfur-based hydrogen-bonding and increased electron-withdrawing character.

Oxazole-Containing Analogs

Example: 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

  • Structural Overlap : Shares the oxazolylmethyl-triazole-carboxamide scaffold but substitutes the dimethoxyphenyl with a fluorophenyl group.
  • Impact of Substituents: The 4-ethoxy group on the oxazole may enhance metabolic stability compared to the target compound’s 2-phenyl substituent.

Pyrazole-Carboxamide Derivatives ()

Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)

  • Structural Contrast : Replaces the triazole with a pyrazole ring and introduces a chloro substituent.
  • Synthesis: EDCI/HOBt coupling in DMF yields 68% (mp 133–135°C). The chloro and cyano groups reduce solubility compared to the target compound’s methoxy groups.
  • Spectroscopy : $^1$H-NMR signals for aromatic protons (δ 7.43–8.12) and methyl groups (δ 2.66) align with triazole derivatives, but electronic effects differ due to substituents .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Groups: The 2,4-dimethoxyphenyl group in the target compound likely enhances membrane permeability compared to non-polar analogs (e.g., 47b’s diethylamino group) but may reduce metabolic stability.
  • Oxazole vs.
  • Triazole Core : The 1,2,3-triazole’s planar structure facilitates π-π stacking with aromatic residues in enzyme binding sites, a feature shared with pyrazole derivatives but with distinct dipole moments .

Preparation Methods

Oxime Formation

A phenylacetaldehyde derivative (e.g., 2-phenylpropanal) reacts with hydroxylamine hydrochloride in ethanol under reflux (80–90°C, 30 min) to yield the corresponding oxime. Purification via recrystallization in ethanol ensures >90% purity.

Cyclization to Oxazole

The oxime undergoes cyclization with ethyl acetoacetate in the presence of anhydrous ZnCl₂ as a Lewis acid. Solvent-free conditions at 100–110°C for 1 hour promote regioselective formation of the 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate. Hydrolysis with 5% NaOH followed by acidification (2N HCl) yields the free carboxylic acid.

Key Reaction Parameters:

ParameterValueSource
CatalystZnCl₂ (0.1 mmol)
Temperature100–110°C
Reaction Time1 hour
Yield (Oxazole Acid)68–72%

1,2,3-Triazole Core Formation

The triazole ring is constructed via a HFIP-mediated multicomponent reaction , avoiding transition-metal catalysts.

Triazole Cyclization

A mixture of:

  • Aldehyde : 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde (derived from Stage 2).

  • Nitroalkane : Nitromethane.

  • Sodium Azide : Provides the N1–N2–N3 backbone.

Reactants are combined in HFIP at room temperature for 24 hours, forming the 1,2,3-triazole ring via sequential C–C and C–N bond formation. The reaction achieves >90% regioselectivity for the 1,4-disubstituted triazole.

Optimization Insights:

  • HFIP Role : Enhances reaction rate and selectivity through hydrogen-bond donation.

  • Substrate Scope : Tolerates electron-withdrawing and -donating groups on the oxazole ring.

Carboxamide Functionalization

The triazole-4-carboxylic acid is converted to the target carboxamide via a two-step process:

Acid Chloride Formation

The carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux (2–3 hours), yielding the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure to prevent side reactions.

Amide Coupling

The acid chloride is coupled with 2,4-dimethoxyaniline using EDCI·HCl and DMAP in anhydrous dichloromethane (DCM). The reaction proceeds at 0°C for 30 minutes, followed by 24 hours at room temperature. Workup includes sequential washing with HCl, NaHCO₃, and brine, yielding the final product after recrystallization (DCM/ethyl acetate).

Coupling Reaction Data:

ParameterValueSource
Coupling ReagentEDCI·HCl (0.38 g)
CatalystDMAP (0.55 g)
SolventAnhydrous DCM (35 mL)
Yield (Final Product)76%

Characterization and Validation

The synthesized compound is validated using:

  • FTIR : Confirms carboxamide C=O stretch at ~1650 cm⁻¹.

  • ¹H/¹³C NMR : Assigns methoxy (δ 3.8–4.0 ppm), triazole CH (δ 7.5–8.0 ppm), and oxazole protons.

  • Elemental Analysis : Matches theoretical values for C₂₃H₂₃N₅O₂.

Challenges and Optimization Opportunities

  • Regioselectivity in Triazole Formation : While HFIP ensures high 1,4-selectivity, competing pathways may require chromatographic purification.

  • Oxazole Stability : The oxazole ring’s sensitivity to strong acids necessitates careful pH control during hydrolysis.

  • Scalability : Gram-scale synthesis (as demonstrated for analogous triazoles ) remains untested for this specific derivative.

Q & A

Q. Can computational modeling accelerate the development of derivatives with improved potency?

  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses within the target’s active site.
  • Apply quantitative SAR (QSAR) models to prioritize synthetic targets based on predicted logP, polar surface area, and binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.